molecular formula C8H9NO3 B3274244 3-Hydroxy-5-(hydroxymethyl)-4-methylpicolinaldehyde CAS No. 60331-38-6

3-Hydroxy-5-(hydroxymethyl)-4-methylpicolinaldehyde

Cat. No.: B3274244
CAS No.: 60331-38-6
M. Wt: 167.16 g/mol
InChI Key: AEWGDEJZYLTPEW-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(hydroxymethyl)-4-methylpicolinaldehyde is a chemical compound with a unique structure that includes a hydroxyl group, a hydroxymethyl group, and a methyl group attached to a picolinaldehyde backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(hydroxymethyl)-4-methylpicolinaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 3-hydroxy-5-methylpyridine to form 3-hydroxy-5-methyl-2-nitropyridine. This intermediate is then reduced to 3-hydroxy-5-methylpyridine-2-amine, which undergoes formylation to yield the desired picolinaldehyde derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(hydroxymethyl)-4-methylpicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution reactions.

Major Products

    Oxidation: 3-Hydroxy-5-(carboxymethyl)-4-methylpicolinaldehyde.

    Reduction: 3-Hydroxy-5-(hydroxymethyl)-4-methylpicolinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-5-(hydroxymethyl)-4-methylpicolinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(hydroxymethyl)-4-methylpicolinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl and hydroxymethyl groups can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-5-hydroxymethyl-2-methylpyridine-4-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of an aldehyde group.

    Pyridoxal: A form of vitamin B6 with a similar pyridine ring structure but different functional groups.

Uniqueness

3-Hydroxy-5-(hydroxymethyl)-4-methylpicolinaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

3-hydroxy-5-(hydroxymethyl)-4-methylpyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-6(3-10)2-9-7(4-11)8(5)12/h2,4,10,12H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWGDEJZYLTPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1CO)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50822178
Record name 3-Hydroxy-5-(hydroxymethyl)-4-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50822178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60331-38-6
Record name 3-Hydroxy-5-(hydroxymethyl)-4-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50822178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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